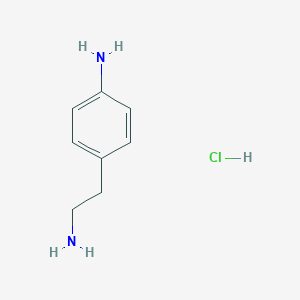

2-(4-Aminophenyl)ethylamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-aminoethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVYAXXCWXIJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-82-5 | |

| Record name | 4-Aminophenethylamine dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(4-Aminophenyl)ethylamine Dihydrochloride

Introduction

This compound is the salt form of 4-aminophenethylamine, a versatile organic compound widely utilized as a key building block in chemical synthesis. Its molecular structure, featuring a phenethylamine core with both an aromatic and a primary aliphatic amine, makes it a valuable intermediate in the pharmaceutical industry for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][2] The dihydrochloride salt form offers enhanced stability and solubility in aqueous solutions compared to the free base, facilitating its use in various reaction conditions.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in research and drug development.

Molecular Structure and Chemical Properties

The fundamental structure of 2-(4-Aminophenyl)ethylamine consists of a phenyl ring disubstituted with an amino group and an ethylamine side chain at positions 1 and 4, respectively. In its dihydrochloride form, both the aromatic and the aliphatic primary amino groups are protonated, forming ammonium chloride moieties.

Chemical and Physical Properties

A summary of the key chemical and physical properties for both the free base and its dihydrochloride salt is presented below.

| Property | 2-(4-Aminophenyl)ethylamine (Free Base)[3][4] | This compound[5] |

| IUPAC Name | 4-(2-aminoethyl)aniline | 4-(2-aminoethyl)aniline;dihydrochloride |

| Synonyms | 4-Aminophenethylamine, p-Aminophenethylamine | 4-Aminophenethylamine dihydrochloride |

| CAS Number | 13472-00-9 | 13078-82-5 |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 136.19 g/mol | 209.12 g/mol |

| Appearance | Clear light yellow to brown-yellow viscous liquid[6] | White to yellow solid[5] |

| Melting Point | 28-31 °C[6] | 296 °C (decomposes) |

| Boiling Point | 103 °C at 0.3 mmHg[6] | Not applicable |

| Solubility | Insoluble in water[6] | Soluble in water |

| Canonical SMILES | C1=CC(=CC=C1CCN)N | C1=CC(=CC=C1CC[NH3+])N.[Cl-].[Cl-] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of 2-(4-Aminophenyl)ethylamine (Free Base)

The synthesis of the free base is typically achieved through the catalytic hydrogenation of 2-(4-nitrophenyl)ethylamine.[7][8]

Materials:

-

2-(4-Nitrophenyl)ethylamine

-

Raney Nickel (or Palladium on Carbon)

-

Methanol

-

Hydrogen Gas (H₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

Procedure:

-

In a flask purged with an inert gas, dissolve 2-(4-nitrophenyl)ethylamine (e.g., 5.0 g, 30 mmol) in methanol (e.g., 50 mL).[7]

-

Carefully add a catalytic amount of Raney Nickel (e.g., 500 mg) to the solution under the inert atmosphere.[7]

-

Replace the inert atmosphere with hydrogen gas (1 atm) and stir the mixture vigorously at room temperature overnight.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol (e.g., 4 x 50 mL) to ensure complete recovery of the product.[7]

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield 2-(4-aminophenyl)aniline as the free base.[7]

Preparation of this compound

The dihydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

-

2-(4-Aminophenyl)ethylamine (free base)

-

Anhydrous solvent (e.g., diethyl ether, isopropanol, or a mixture)

-

Concentrated Hydrochloric Acid (HCl) or a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane).[9]

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve the 2-(4-Aminophenyl)ethylamine free base in a suitable anhydrous solvent.

-

Cool the solution in an ice bath to 0-4 °C with continuous stirring.[9]

-

Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in an anhydrous solvent dropwise to the cooled solution.[9][10]

-

The dihydrochloride salt will precipitate out of the solution as a solid.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of the cold anhydrous solvent to remove any impurities.

-

Dry the final product in a vacuum oven to obtain pure this compound.

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the characterization of 2-(4-Aminophenyl)ethylamine. Note that the exact peak positions for the dihydrochloride salt in NMR may vary depending on the solvent and concentration.

Table 1: NMR Spectroscopic Data

| Nucleus | Region | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | Aromatic | ~ 6.5 - 7.2 | m | Ar-H |

| ¹H | Aliphatic | ~ 2.5 - 3.0 | m | -CH₂-CH₂-NH₂ |

| ¹³C | Aromatic | ~ 115 - 145 | - | Ar-C |

| ¹³C | Aliphatic | ~ 35 - 45 | - | -C H₂-C H₂-NH₂ |

Table 2: IR Spectroscopic Data (Free Base) [11][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Strong, Broad | N-H Stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Scissoring (bending) |

| 1600 - 1450 | Medium | Aromatic C=C Stretch |

| 1250 - 1000 | Medium | C-N Stretch |

Table 3: Mass Spectrometry Data (Free Base) [13][14]

| m/z Value | Interpretation |

|---|---|

| 136 | Molecular Ion [M]⁺ |

| 106 | [M - CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ (Often the base peak due to α-cleavage) |

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from the starting material to the final purified product.

Caption: A logical workflow for the synthesis and purification of this compound.

Applications in Drug Development and Research

2-(4-Aminophenyl)ethylamine is a valuable precursor in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of two nucleophilic amine groups that can be selectively functionalized. It has been employed as an intermediate in the creation of potential therapeutic agents for neurological disorders and as a scaffold for developing novel chemical entities in drug discovery programs.[1][2][6] Furthermore, it is used in materials science for the development of new polymers and coatings.[1]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development. The compound's versatility as a chemical intermediate underscores its importance in the ongoing quest for novel therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. 2-(4-Aminophenyl)ethylamine [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. youtube.com [youtube.com]

In-Depth Technical Guide: 2-(4-Aminophenyl)ethylamine Dihydrochloride (CAS Number: 13472-00-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-aminophenyl)ethylamine dihydrochloride, a versatile phenethylamine derivative with significant potential in pharmaceutical and chemical research. This document outlines its chemical and physical properties, detailed synthesis and analysis protocols, and an exploration of its biological activities.

Chemical and Physical Properties

2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, is an organic compound containing both a primary aliphatic amine and a primary aromatic amine. The dihydrochloride salt is typically a white to yellow solid. While the CAS number 13472-00-9 is predominantly associated with the free base, it is also sometimes used in reference to the dihydrochloride salt in commercial contexts. The distinct CAS number for the dihydrochloride is 13078-82-5. For clarity, this guide distinguishes between the free base and its dihydrochloride salt where data is available.

Table 1: Physicochemical Properties

| Property | 2-(4-Aminophenyl)ethylamine (Free Base) | This compound | Source(s) |

| CAS Number | 13472-00-9 | 13078-82-5 | [1] |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂·2HCl | [2] |

| Molecular Weight | 136.19 g/mol | 209.12 g/mol | [2] |

| Appearance | Clear light yellow to brown-yellow viscous liquid or low melting solid | White to yellow solid | [3],[4] |

| Melting Point | 28-31 °C | No specific data found | [1] |

| Boiling Point | 103 °C @ 0.3 mmHg | Not applicable | [1] |

| Density | 1.057 g/mL at 25 °C | No data available | [1] |

| Refractive Index | 1.5905 - 1.5945 | No data available | [1] |

| Solubility | Insoluble in water | Soluble in water | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process starting from β-phenylethylamine. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to a primary amine. The resulting free base is then converted to its dihydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenethylamine Hydrochloride

This protocol is adapted from a known procedure for the synthesis of the nitro precursor.[5][6][7]

-

Materials: β-phenylethylamine, acetic anhydride, concentrated nitric acid (62-64%), concentrated sulfuric acid (70%), sodium hydroxide, toluene, hydrobromic acid (40%).

-

Procedure:

-

In a suitable reactor, add β-phenylethylamine and acetic anhydride. Stir the mixture at 40-50 °C for 4-5 hours to protect the amino group.[6]

-

In a separate reactor, add concentrated nitric acid and cool the mixture. Slowly add concentrated sulfuric acid while maintaining a low temperature.[6]

-

Slowly add the acetylated phenethylamine from step 1 to the nitrating mixture, keeping the temperature between 25-35 °C.[6]

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.[6]

-

Slowly neutralize the reaction mixture with a 30% sodium hydroxide solution to a pH of 6-7.[6]

-

Extract the product with toluene. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[6]

-

Add 40% hydrobromic acid to the residue and reflux at 102-106 °C for 2-3 hours to deprotect the amine and hydrolyze the acetyl group.[6]

-

Cool the mixture to induce crystallization of 4-nitrophenethylamine hydrobromide.

-

The hydrobromide can be converted to the hydrochloride salt by dissolving in a minimal amount of water, basifying with a suitable base (e.g., NaOH) to the free amine, extracting with an organic solvent, and then bubbling dry hydrogen chloride gas through the solution.

-

Protocol 2: Reduction of 4-Nitrophenethylamine to 2-(4-Aminophenyl)ethylamine

This protocol describes the reduction of the nitro group to form the desired aminophenethylamine.[2]

-

Materials: 4-Nitrophenethylamine (or its salt), Raney Nickel (catalyst), Methanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve or suspend 4-nitrophenethylamine (5.0 g, 30 mmol) in methanol (50 mL).

-

Carefully add Raney Nickel (500 mg) to the mixture.

-

Pressurize the vessel with hydrogen gas to 1 atmosphere.

-

Stir the mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with several portions of methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield 2-(4-aminophenyl)ethylamine as the free base.

-

Protocol 3: Conversion to this compound

This is a general procedure for the formation of a hydrochloride salt from a free base amine.

-

Materials: 2-(4-Aminophenyl)ethylamine (free base), Anhydrous diethyl ether (or other suitable anhydrous solvent), Hydrogen chloride gas or a solution of HCl in an anhydrous solvent.

-

Procedure:

-

Dissolve the crude 2-(4-aminophenyl)ethylamine free base in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble dry hydrogen chloride gas through the solution with stirring. Alternatively, a solution of HCl in anhydrous ethanol or diethyl ether can be added dropwise.

-

A precipitate of this compound will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with several portions of anhydrous diethyl ether to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to obtain pure this compound.

-

Synthesis Workflow

Analytical Methods

Accurate characterization of this compound is crucial for its use in research and development. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the sample and the desired information. For the dihydrochloride salt, D₂O is a common choice.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. The chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS or the residual solvent peak).

-

Expected ¹H NMR signals (Free Base in CDCl₃): The spectrum would be expected to show signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the two methylene groups of the ethyl chain (as triplets, likely between 2.5 and 3.0 ppm), and the amine protons (which may be broad and their position can vary).

-

Expected ¹³C NMR signals (Free Base in CDCl₃): Signals for the aromatic carbons and the two aliphatic carbons would be expected.

-

Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method for Dihydrochloride Salt): [8]

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Absorptions: The spectrum of the free base would show characteristic N-H stretching vibrations for both the primary aromatic and aliphatic amines (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethyl chain, and C=C stretching of the aromatic ring. The dihydrochloride salt will show broader N-H stretching bands at lower frequencies due to the formation of the ammonium salts.

Protocol 6: Mass Spectrometry (MS)

-

Instrumentation: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS.

-

Data Acquisition: Acquire the mass spectrum. For the free base, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 136.19 or 137.19, respectively.

Biological Activity and Mechanism of Action

Derivatives of 4-aminophenethylamine have been shown to exhibit interesting biological activities, primarily as inhibitors of monoamine oxidase (MAO).[9]

Monoamine Oxidase (MAO) Inhibition

Studies have indicated that 4-aminophenethylamine derivatives are selective inhibitors of MAO-A.[9] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is a mechanism of action for several antidepressant and anxiolytic drugs.

Potential Interaction with Dopamine Receptors

Given its structural similarity to dopamine, 2-(4-aminophenyl)ethylamine and its derivatives have been investigated as ligands for dopamine receptors. While the parent compound's affinity for dopamine receptors is not well-documented in the available literature, N-substituted derivatives of related phenethylamines have shown significant affinity and selectivity for D₂-like dopamine receptors.[10][11]

Experimental Protocols for Biological Assays

Protocol 7: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric) [7]

-

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorescent probe.

-

Materials: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine for both, or a selective substrate like kynuramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), test compound (this compound), and a known MAO-A inhibitor as a positive control (e.g., clorgyline).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the MAO enzyme, the test compound dilutions, and buffer.

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate and the detection reagent mixture (e.g., Amplex Red and HRP).

-

Incubate at 37 °C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Protocol 8: Dopamine Receptor Binding Assay [6]

-

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

-

Materials: Cell membranes expressing the dopamine receptor subtype of interest (e.g., D₂), a radiolabeled ligand (e.g., [³H]spiperone), a non-labeled ligand for determining non-specific binding (e.g., (+)-butaclamol), test compound, and assay buffer.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes, the radiolabeled ligand, and the test compound dilutions.

-

For non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled ligand.

-

Incubate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and the percent displacement by the test compound.

-

Determine the IC₅₀ and calculate the Kᵢ value.

-

Potential Signaling Pathway

Applications and Future Directions

This compound is a valuable building block in medicinal chemistry and materials science.

-

Pharmaceutical Research: Its core structure is found in various biologically active molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[12]

-

Chemical Synthesis: The presence of two reactive amine groups allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules, including dyes and polymers.[3]

Future research may focus on synthesizing and evaluating a wider range of derivatives of 2-(4-aminophenyl)ethylamine to explore their structure-activity relationships as MAO inhibitors or dopamine receptor ligands. Further elucidation of its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent.

Safety and Handling

2-(4-Aminophenyl)ethylamine is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(4-Aminophenyl)ethylamine [webbook.nist.gov]

- 4. 2-(4-Aminophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)ethylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(4-aminophenyl)ethylamine dihydrochloride, a key intermediate in various pharmaceutical and chemical research applications. The described methodology is based on established chemical transformations, offering a step-by-step approach from commercially available starting materials to the final product. This document includes detailed experimental protocols, quantitative data summarized for clarity, and visual representations of the synthesis pathway and experimental workflows to aid in understanding and replication.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step reaction sequence starting from phenylacetonitrile. The overall pathway involves:

-

Nitration of phenylacetonitrile to introduce a nitro group at the para position of the benzene ring, yielding p-nitrophenylacetonitrile.

-

Reduction of the Nitrile Group of p-nitrophenylacetonitrile to form 2-(4-nitrophenyl)ethylamine.

-

Reduction of the Nitro Group of 2-(4-nitrophenyl)ethylamine to afford 2-(4-aminophenyl)ethylamine.

-

Formation of the Dihydrochloride Salt by treating the final amine with hydrochloric acid.

The following diagram illustrates the logical flow of this synthesis pathway.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.

Step 1: Synthesis of p-Nitrophenylacetonitrile

This step involves the regioselective nitration of phenylacetonitrile to yield the para-substituted product.

Experimental Protocol:

-

In a reactor equipped with a thermometer and a mechanical stirrer, prepare a nitrating mixture by adding 65% nitric acid, 85% phosphoric acid, and 98% sulfuric acid in a molar ratio of 1:0.65:1.49.[1]

-

Cool the mixture to 10-15°C with constant stirring.[1]

-

Slowly add 98% phenylacetonitrile to the nitrating mixture. The molar ratio of phenylacetonitrile to nitric acid should be 1:1.145.[1]

-

Maintain the reaction temperature between 15-20°C and stir for 2.5 hours.[1]

-

After the reaction is complete, pour the mixture into crushed ice to precipitate the product.

-

Filter the resulting solid, wash it with cold water, and then recrystallize from an ethanol-water mixture.

-

Dry the purified pale yellow, needle-like crystals of p-nitrophenylacetonitrile.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Molar Ratio (HNO₃:H₃PO₄:H₂SO₄) | 1 : 0.65 : 1.49 | [1] |

| Molar Ratio (Phenylacetonitrile:HNO₃) | 1 : 1.145 | [1] |

| Reaction Temperature | 15-20°C | [1] |

| Reaction Time | 2.5 hours | [1] |

| Yield | Up to 70.5% | [1] |

| Product Purity | >99% | [2] |

Step 2: Synthesis of 2-(4-Nitrophenyl)ethylamine

This step focuses on the selective reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

-

In a high-pressure hydrogenation vessel, charge p-nitrophenylacetonitrile and a suitable solvent such as methanol or isopropanol.

-

Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on Carbon (Pd/C) or a Raney Nickel slurry.

-

Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen.

-

Pressurize the reactor with hydrogen to a pressure of approximately 5 bar.

-

Heat the reaction mixture to a temperature of about 85°C with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within a few hours.

-

After cooling and venting the reactor, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-nitrophenyl)ethylamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Quantitative Data for Step 2 (Representative):

| Parameter | Value | Reference |

| Catalyst | 5% Pd/C or Raney Ni | General Knowledge |

| Solvent | Methanol or Isopropanol | General Knowledge |

| Hydrogen Pressure | ~5 bar | [3] |

| Reaction Temperature | ~85°C | [3] |

| Yield | Good to Excellent | [3] |

Step 3: Synthesis of 2-(4-Aminophenyl)ethylamine

This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is again a preferred method due to its high efficiency and clean work-up.

Experimental Protocol:

-

Dissolve 2-(4-nitrophenyl)ethylamine (e.g., 5.0 g, 30 mmol) in methanol (50 mL) in a hydrogenation flask.

-

Carefully add Raney Nickel (e.g., 500 mg) to the solution.

-

Stir the mixture under a hydrogen atmosphere (1 atmosphere, e.g., using a hydrogen balloon) at room temperature (20°C) overnight.

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Wash the filter cake with methanol (4 x 50 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-(4-aminophenyl)ethylamine as the free base.

Quantitative Data for Step 3:

| Parameter | Value | Reference |

| Substrate | 2-(4-Nitrophenyl)ethylamine | [4] |

| Catalyst | Raney Nickel | [4] |

| Solvent | Methanol | [4] |

| Hydrogen Pressure | 1 atmosphere | [4] |

| Reaction Temperature | 20°C | [4] |

| Yield | ~100% | [4] |

Step 4: Preparation of this compound

The final step is the conversion of the synthesized diamine into its more stable dihydrochloride salt.

Experimental Protocol:

-

Dissolve the crude 2-(4-aminophenyl)ethylamine in a minimal amount of a suitable dry solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a solution of HCl in a dry solvent (e.g., HCl in dioxane or ethanol) dropwise.

-

The dihydrochloride salt will precipitate out of the solution.

-

Continue the addition of HCl until the precipitation is complete (the solution becomes acidic).

-

Filter the white precipitate, wash it with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities.

-

Dry the final product, this compound, under vacuum.

Quantitative Data for Step 4:

| Parameter | Value | Reference |

| Reagent | Dry HCl gas or HCl solution | [2] |

| Solvent | Dry Ethanol, Isopropanol, or Dioxane | [2] |

| Yield | Typically quantitative | General Knowledge |

Experimental Workflow Visualization

The following diagram provides a visual representation of the general laboratory workflow for a typical catalytic hydrogenation step, as described in Steps 2 and 3.

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. By following the outlined experimental protocols and considering the provided quantitative data, researchers and drug development professionals can efficiently produce this valuable chemical intermediate. Adherence to standard laboratory safety procedures is paramount throughout all stages of the synthesis.

References

An In-depth Technical Guide to 2-(4-Aminophenyl)ethylamine: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and key biological interactions of 2-(4-Aminophenyl)ethylamine (also known as 4-aminophenethylamine). This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its potential pharmacological relevance. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical Identity and Properties

2-(4-Aminophenyl)ethylamine is a primary amine and a substituted phenethylamine derivative. Its structure features an ethylamine group attached to a phenyl ring at the para position relative to an amino group.

Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | 4-(2-aminoethyl)aniline[1] |

| CAS Number | 13472-00-9[2] |

| Molecular Formula | C₈H₁₂N₂[2] |

| Synonyms | 4-Aminophenethylamine, p-Aminophenethylamine, 4-(2-Aminoethyl)aniline, Benzeneethanamine, 4-amino-[3] |

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Aminophenyl)ethylamine are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Clear light yellow to brown-yellow viscous liquid | [3] |

| Melting Point | 28-31 °C | [3] |

| Boiling Point | 103 °C at 0.3 mmHg | [3] |

| Density | 1.034 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.591 | [3] |

| Solubility | Insoluble in water; Soluble in Chloroform (Slightly), Methanol (Slightly) | [3] |

| pKa (Predicted) | 10.32 ± 0.10 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 2-(4-Aminophenyl)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): While experimental ¹H NMR data is not readily available in the cited literature, a predicted spectrum would show distinct signals for the aromatic protons, the two methylene groups of the ethylamine chain, and the protons of the two amino groups. The aromatic protons would likely appear as two doublets in the aromatic region (approx. 6.5-7.5 ppm). The methylene protons would appear as two triplets in the aliphatic region (approx. 2.5-3.5 ppm). The amine protons would likely appear as broad singlets.

¹³C NMR: A ¹³C NMR spectrum has been reported. The spectrum would be expected to show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons of the ethylamine side chain.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Aminophenyl)ethylamine would exhibit characteristic absorption bands for the functional groups present.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H Stretch | Primary Amine (Ar-NH₂) and Primary Amine (R-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic |

| 1650-1580 | N-H Bend | Primary Amine |

| 1600-1475 | C=C Stretch | Aromatic Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-(4-Aminophenyl)ethylamine is expected to show a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern would likely be dominated by the cleavage of the C-C bond beta to the aromatic ring, leading to a stable benzylic cation.

Biological Interactions and Signaling Pathways

2-(4-Aminophenyl)ethylamine is structurally related to trace amines, a class of endogenous signaling molecules. This structural similarity suggests that it may interact with trace amine-associated receptors (TAARs), particularly TAAR1. TAAR1 is a G protein-coupled receptor (GPCR) that modulates the activity of monoaminergic systems, including dopamine and serotonin.

Putative TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist like 2-(4-Aminophenyl)ethylamine is proposed to initiate downstream signaling through the coupling to Gαs and Gαq proteins.

Caption: Putative TAAR1 signaling cascade initiated by 2-(4-Aminophenyl)ethylamine.

Experimental Protocols

The following sections detail generalized methodologies for the determination of key physical properties and for acquiring spectroscopic data for 2-(4-Aminophenyl)ethylamine.

Determination of Melting Point

Caption: Workflow for melting point determination.

-

Sample Preparation: A small amount of solid 2-(4-Aminophenyl)ethylamine is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and a calibrated thermometer is positioned to accurately measure the temperature of the sample.

-

Heating: The apparatus is heated slowly and steadily, with the rate of heating reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point (Reduced Pressure)

-

Apparatus Setup: A small amount of liquid 2-(4-Aminophenyl)ethylamine is placed in a distillation flask. A capillary tube, sealed at one end, is placed in the liquid with the open end downwards. The flask is connected to a vacuum source and a manometer. A thermometer is placed with its bulb just below the level of the side arm of the distillation flask.

-

Heating: The flask is heated gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure. The pressure is recorded from the manometer.

Acquisition of NMR Spectra

References

2-(4-Aminophenyl)ethylamine dihydrochloride literature review

An In-depth Technical Guide to 2-(4-Aminophenyl)ethylamine Dihydrochloride

Executive Summary: This document provides a comprehensive technical review of this compound, a key chemical intermediate in the pharmaceutical and materials science industries. The focus is on its chemical properties, synthesis, analytical methods, and primary applications, particularly its crucial role as a building block in the synthesis of active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed experimental insights and structured data to support laboratory and commercial applications.

Chemical Identity and Properties

2-(4-Aminophenyl)ethylamine, also known as 4-Aminophenethylamine or p-Aminophenethylamine, is an organic compound featuring a phenethylamine skeleton with an amino group substituted at the para position of the benzene ring. For pharmaceutical and research applications, it is often supplied as a more stable dihydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(2-aminoethyl)aniline dihydrochloride |

| Synonyms | 4-Aminophenethylamine dihydrochloride; 4-(2-Aminoethyl)aniline dihydrochloride |

| CAS Number | 13078-82-5 (Dihydrochloride); 13472-00-9 (Free Base) |

| Molecular Formula | C₈H₁₄Cl₂N₂ (Dihydrochloride); C₈H₁₂N₂ (Free Base) |

| Molecular Weight | 209.12 g/mol (Dihydrochloride); 136.19 g/mol (Free Base) |

| InChI Key | JQVYAXXCWXIJHB-UHFFFAOYSA-N (Dihydrochloride) |

| SMILES | C1=CC(=CC=C1CCN)N.Cl.Cl (Dihydrochloride) |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Light yellow to white solid/powder. | [1] |

| Melting Point | 296 °C (decomposes) (Dihydrochloride) | [1] |

| Boiling Point | 103 °C at 0.3 mmHg (Free Base) | [2] |

| Density | 1.034 g/mL at 25 °C (Free Base) | [2] |

| Refractive Index | n20/D 1.591 (Free Base) | [2] |

| Solubility | Insoluble in water (Free Base). | |

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of the free base, 4-(2-aminoethyl)aniline, involves the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)ethylamine.

Protocol: Synthesis of 4-(2-aminoethyl)aniline

This protocol is based on the reduction of a nitroaromatic compound using a heterogeneous catalyst.[3]

Materials:

-

2-(4-Nitrophenyl)ethylamine (1 equivalent)

-

Raney Nickel (catalyst, ~10% w/w)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 2-(4-nitrophenyl)ethylamine (e.g., 5.0 g, 30 mmol) in methanol (50 mL) in a suitable hydrogenation vessel, add Raney Ni (e.g., 500 mg).

-

Purge the vessel with nitrogen gas and then introduce hydrogen gas to a pressure of 1 atmosphere.

-

Stir the mixture vigorously at room temperature (20-25 °C) overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Ni catalyst.

-

Wash the catalyst on the filter with several portions of methanol (e.g., 4 x 50 mL).[3]

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 4-(2-aminoethyl)aniline as the product.[3] The dihydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., ethanol) and treating it with a stoichiometric amount of hydrochloric acid.

Synthesis of 2-(4-Aminophenyl)ethylamine.

Applications in Pharmaceutical Development

While there is limited literature on the intrinsic biological activity of 2-(4-aminophenyl)ethylamine, its primary and most significant application is as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[4][5][6]

Role in the Synthesis of Mirabegron

2-(4-Aminophenyl)ethylamine is a critical precursor in the manufacturing of Mirabegron, a β₃ adrenergic agonist used to treat overactive bladder.[7][8] In the synthesis of Mirabegron, the aniline intermediate, (R)-2-((2-(4-aminophenyl)ethyl)amino)-1-phenylethanol, is formed and then coupled with 2-(2-aminothiazol-4-yl)acetic acid.[7][8] The initial reduction of a nitro group to form the aniline moiety is a pivotal step that relies on precursors derived from 2-(4-aminophenyl)ethylamine.

Logical workflow for the use of the aminophenyl ethylamine core in Mirabegron synthesis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and stability of 2-(4-aminophenyl)ethylamine and its derivatives. A reverse-phase method is typically employed.

Protocol: Representative RP-HPLC Method

This protocol is a generalized method suitable for the analysis of aromatic amines.[1] Optimization may be required for specific applications.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1), 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent.

-

Solvent A: Water with an acid modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid for MS compatibility).[1]

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A typical gradient might run from 5% B to 95% B over 20-30 minutes to elute impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (initial conditions).

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Experimental workflow for HPLC purity analysis.

Safety and Toxicology

2-(4-Aminophenyl)ethylamine and its dihydrochloride salt are classified as hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information for 2-(4-Aminophenyl)ethylamine

| Hazard Code | Statement | Classification |

|---|---|---|

| H314 | Causes severe skin burns and eye damage. | Skin Corrosion 1B[9] |

| H302 | Harmful if swallowed. | Acute Toxicity 4 (Oral)[9] |

| H312 | Harmful in contact with skin. | Acute Toxicity 4 (Dermal)[9] |

| H332 | Harmful if inhaled. | Acute Toxicity 4 (Inhalation)[9] |

Quantitative toxicological data, such as LD₅₀ values, are not widely available in the public literature, which is common for non-pharmaceutical chemical intermediates. The primary risk is associated with its corrosive nature.

Conclusion

This compound is a versatile and valuable chemical intermediate rather than a biologically active agent itself. Its utility is most prominent in the pharmaceutical industry, where it serves as an essential building block for APIs such as Mirabegron. The well-established synthesis via reduction of the corresponding nitro compound and clear analytical methods for quality control make it a reliable component in multi-step synthetic pathways. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is crucial for researchers and developers in the fields of medicinal chemistry and materials science.

References

- 1. Separation of 2-(4-Aminophenyl)ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. 4-(2-Aminoethyl)aniline 97 13472-00-9 [sigmaaldrich.com]

- 3. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. An Improved Process For The Preparation Of Mirabegron [quickcompany.in]

- 8. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 2-(4-Aminophenyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for the compound 2-(4-Aminophenyl)ethylamine. The information presented herein is intended to support research, development, and quality control activities involving this molecule. This document details the methodologies for acquiring the spectral data and presents the quantitative information in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

The following tables summarize the key spectral data obtained for 2-(4-Aminophenyl)ethylamine.

Infrared (IR) Spectroscopy

Table 1: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3350 - 3500 | N-H stretch (primary amine) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch |

| 1620 | N-H bend (scissoring) |

| 1510, 1450 | Aromatic C=C stretch |

| 825 | p-disubstituted C-H bend |

Note: The specific peak values may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | Doublet | 2H | Aromatic H (ortho to NH₂) |

| ~6.6 | Doublet | 2H | Aromatic H (meta to NH₂) |

| ~3.5 | Broad singlet | 2H | -NH₂ (aromatic) |

| ~2.9 | Triplet | 2H | -CH₂-NH₂ (aliphatic) |

| ~2.6 | Triplet | 2H | Ar-CH₂- |

| ~1.3 | Broad singlet | 2H | -NH₂ (aliphatic) |

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can be influenced by the solvent and concentration.

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~145 | Aromatic C-NH₂ |

| ~129 | Aromatic CH (ortho to NH₂) |

| ~128 | Aromatic C-CH₂CH₂NH₂ |

| ~115 | Aromatic CH (meta to NH₂) |

| ~43 | -CH₂-NH₂ (aliphatic) |

| ~38 | Ar-CH₂- |

Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental execution. The following protocols outline the methodologies for obtaining the IR and NMR spectra of 2-(4-Aminophenyl)ethylamine.

Infrared (IR) Spectroscopy

Sample Preparation: A neat (undiluted) liquid sample of 2-(4-Aminophenyl)ethylamine was used. A single drop of the viscous liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for data acquisition.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 - 32 scans were co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean KBr/NaCl plates was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-(4-Aminophenyl)ethylamine was dissolved in 0.5 - 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Varian A-60D or a more modern equivalent (e.g., 300 or 500 MHz), was employed.

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment was used.

-

Spectral Width: A spectral width of approximately 10-15 ppm was set.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds was used between scans.

-

Number of Scans: 8 to 16 scans were acquired.

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of approximately 200-220 ppm was set.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was used.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) was necessary due to the low natural abundance of the ¹³C isotope.

Workflow for Spectral Analysis

The logical flow from sample handling to final data interpretation is a critical aspect of spectroscopic analysis. The following diagram illustrates this workflow.

Caption: Workflow for IR and NMR spectral analysis.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Aminophenyl)ethylamine from 2-(4-Nitrophenylethylamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-aminophenyl)ethylamine from its precursor, 2-(4-nitrophenylethylamine). The reduction of the aromatic nitro group is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.[1][2] This guide outlines several common and effective methods for this conversion, including catalytic hydrogenation and metal-based reductions. Quantitative data is summarized for easy comparison, and detailed, step-by-step protocols are provided for practical implementation in a laboratory setting. Visual diagrams of the reaction workflow and experimental logic are included to enhance understanding.

Introduction

The conversion of 2-(4-nitrophenylethylamine) to 2-(4-aminophenyl)ethylamine is a key step in the synthesis of various biologically active molecules. The resulting product, an aniline derivative, is a versatile intermediate in the pharmaceutical and chemical industries.[2][3] The primary transformation involves the reduction of the nitro group to an amine. The choice of reduction method can be influenced by factors such as substrate compatibility with other functional groups, desired yield and purity, cost-effectiveness, and safety considerations. This document details several robust methods for this synthesis.

Overview of Synthetic Methods

The reduction of an aromatic nitro group to an amine can be achieved through various established chemical methods. The most common approaches for the synthesis of 2-(4-aminophenyl)ethylamine from 2-(4-nitrophenylethylamine) include catalytic hydrogenation and reduction using metals in acidic or neutral conditions.[1][4][5]

Common Reducing Systems:

-

Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) in the presence of hydrogen gas.[4][6] It is often a clean and high-yielding method.

-

Metal and Acid Reduction: Historically significant and still widely used, this method involves the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid).[4][5][7]

-

Stannous Chloride (SnCl₂): This reagent provides a milder method for the reduction of nitro groups and is often used when other reducible functional groups are present in the molecule.[4][8]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods used in the reduction of aromatic nitro compounds, providing a comparative overview of their efficiency.

| Method | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |

| Catalytic Hydrogenation | H₂, Raney Ni | Methanol | Overnight | 20°C | 100 | [6] |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol/HCl | - | Room Temperature | 67 | [9] |

| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | 4 hours | Reflux | - | [8] |

| Iron Reduction | Fe powder, Acetic Acid | Ethanol | 2 hours | 100°C | - | [10] |

| Iron Reduction | Fe powder, NH₄Cl | Ethanol/Water | - | - | - | [10] |

Note: Yields can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is based on a literature procedure with a reported high yield.[6]

Materials:

-

2-(4-Nitrophenylethylamine)

-

Raney Nickel (50% slurry in water)

-

Methanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-(4-nitrophenylethylamine) (5.0 g, 30 mmol) in methanol (50 mL).

-

Carefully add Raney Nickel (500 mg) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature (20°C) overnight.

-

Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

-

Wash the filter cake with methanol (4 x 50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield 2-(4-aminophenyl)ethylamine. The reported yield for this procedure is quantitative (4.1 g, 100%).[6]

Protocol 2: Reduction with Stannous Chloride (SnCl₂)

This protocol provides a method for the reduction of aromatic nitro compounds using tin(II) chloride.[8][11]

Materials:

-

2-(4-Nitrophenylethylamine)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH) solution (e.g., 2M)

-

Ethyl acetate

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

To a solution of 2-(4-nitrophenylethylamine) in ethanol, add stannous chloride dihydrate (approximately 5 equivalents).

-

Stir the resulting mixture at room temperature for 10 minutes, then heat to reflux for 4 hours.[8]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 10% sodium bicarbonate solution or 2M KOH.[8][11]

-

Separate the organic layer. Extract the aqueous layer further with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.[8]

Protocol 3: Reduction with Iron in Acidic Medium

This method utilizes iron powder in the presence of an acid for the reduction.[4][7][10]

Materials:

-

2-(4-Nitrophenylethylamine)

-

Iron powder

-

Ethanol

-

Acetic acid

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 1N)

-

Ethyl acetate

-

Separatory funnel

-

Drying agent (e.g., magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a solution of 2-(4-nitrophenylethylamine) in ethanol and acetic acid.

-

Add iron powder (approximately 4 equivalents) to the solution.[10]

-

Heat the resulting mixture to 100°C and stir for 2 hours.[10]

-

After the reaction is complete, cool the mixture and dilute with water.

-

Adjust the pH to approximately 8 by the addition of a 1N aqueous NaOH solution.

-

Extract the mixture with ethyl acetate (3 times).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield the desired amine.[10]

Visualizations

Chemical Reaction Workflow

Caption: Synthetic routes for 2-(4-aminophenyl)ethylamine.

Experimental Protocol Flow Diagram (Catalytic Hydrogenation)

Caption: Workflow for catalytic hydrogenation protocol.

References

- 1. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 2. nbinno.com [nbinno.com]

- 3. indiamart.com [indiamart.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 9. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 11. scispace.com [scispace.com]

Application Notes and Protocols: The Role of 2-(4-Aminophenyl)ethylamine in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)ethylamine is a versatile chemical intermediate that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its unique structure, featuring a primary aliphatic amine and an aromatic amine, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. This document provides detailed application notes and experimental protocols for the use of 2-(4-Aminophenyl)ethylamine in the development of a key therapeutic agent, Mirabegron, a selective β3-adrenergic receptor agonist. These notes are intended to guide researchers and drug development professionals in synthesizing, characterizing, and evaluating compounds derived from this important intermediate.

Application: Intermediate in the Synthesis of Mirabegron

2-(4-Aminophenyl)ethylamine is a pivotal intermediate in the synthesis of Mirabegron, a medication approved for the treatment of overactive bladder (OAB).[4][5][6] Mirabegron functions by activating β3-adrenergic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increased bladder capacity.[4][7] The synthesis of Mirabegron from 2-(4-Aminophenyl)ethylamine involves the formation of a key intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.[4][5][8]

Synthesis Protocol: (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

This protocol outlines the reductive amination of (R)-mandelic acid with 2-(4-nitrophenyl)ethylamine followed by reduction of the nitro group to yield the key aminophenethylamino-ethanol intermediate.

Materials:

-

(R)-Mandelic acid

-

2-(4-Nitrophenyl)ethylamine hydrochloride

-

Triethylamine

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Borane-tetrahydrofuran complex (BH3-THF)

-

10% Palladium on carbon (Pd/C) or Raney Nickel

-

Methanol

-

Hydrogen gas

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling:

-

Dissolve (R)-mandelic acid, 2-(4-nitrophenyl)ethylamine hydrochloride, HOBt, and EDCI in DMF.

-

Add triethylamine dropwise at 0 °C and stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to obtain (R)-N-[2-(4-nitrophenyl)ethyl]-2-hydroxy-2-phenylacetamide.

-

-

Amide Reduction:

-

Dissolve the amide from the previous step in THF.

-

Add BH3-THF solution dropwise at 0 °C and then reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and quench with methanol.

-

Remove the solvent under reduced pressure and purify the residue to yield (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol.

-

-

Nitro Group Reduction:

-

Dissolve (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol in methanol.

-

Add 10% Pd/C or Raney Nickel catalyst.[9]

-

Stir the mixture under a hydrogen atmosphere (1 atm) overnight at room temperature.[9]

-

Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.[4][5]

-

Experimental Workflow for Synthesis

Caption: Synthetic route to a key Mirabegron intermediate.

Pharmacological Characterization Protocols

The pharmacological activity of compounds derived from 2-(4-Aminophenyl)ethylamine, such as Mirabegron, is typically characterized through a series of in vitro assays to determine their binding affinity and functional activity at the target receptor.

Protocol 1: Radioligand Binding Assay for β3-Adrenergic Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the β3-adrenergic receptor using a competitive binding assay.[10][11][12]

Materials:

-

Cell membranes prepared from cells expressing the human β3-adrenergic receptor.

-

Radioligand: [³H]-CGP-12177 (a known β-adrenergic receptor ligand).[10]

-

Test compound (e.g., Mirabegron).

-

Non-specific binding control: Propranolol (a non-selective beta-blocker).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the β3-adrenergic receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.[10]

-

-

Assay Setup (in triplicate):

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CGP-12177 (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of Propranolol (10 µM final concentration), 50 µL of [³H]-CGP-12177, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL of [³H]-CGP-12177, and 100 µL of membrane preparation.

-

-

Incubation:

-

Incubate the plates at 37°C for 60 minutes.[13]

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Counting:

-

Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data: Mirabegron Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Radioligand | Cell Line |

| Human β3 | Mirabegron | 29.5 | [³H]-L-748,337 | CHO-K1 |

| Human β1 | Mirabegron | >10,000 | [¹²⁵I]-Iodocyanopindolol | CHO |

| Human β2 | Mirabegron | >10,000 | [¹²⁵I]-Iodocyanopindolol | CHO |

Data compiled from publicly available pharmacological studies.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger, following the activation of Gs-coupled receptors like the β3-adrenergic receptor.[14][15][16]

Materials:

-

CHO-K1 cells stably expressing the human β3-adrenergic receptor.

-

Cell culture medium.

-

Test compound (e.g., Mirabegron).

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]

-

96-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding:

-

Seed the β3-receptor expressing cells into 96-well plates and grow to 80-90% confluency.

-

-

Compound Treatment:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with IBMX (0.5 mM) for 30 minutes at 37°C.

-

Add varying concentrations of the test compound or controls (forskolin, vehicle) to the wells.

-

Incubate for 30 minutes at 37°C.[17]

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced in each well.

-

Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

-

Quantitative Data: Mirabegron Functional Activity

| Assay | Cell Line | Parameter | Value |

| cAMP Accumulation | CHO-K1 (human β3) | EC50 | 22.4 nM |

| cAMP Accumulation | CHO-K1 (human β1) | EC50 | >10,000 nM |

| cAMP Accumulation | CHO-K1 (human β2) | EC50 | >10,000 nM |

Data compiled from publicly available pharmacological studies.

Signaling Pathway and In Vivo Efficacy

β3-Adrenergic Receptor Signaling Pathway

Mirabegron, synthesized from the 2-(4-Aminophenyl)ethylamine scaffold, exerts its therapeutic effect through the β3-adrenergic receptor signaling pathway.

Caption: Mirabegron activates the β3-AR signaling cascade.

In Vivo Efficacy of Mirabegron

Clinical trials have demonstrated the efficacy of Mirabegron in treating OAB.[7][19] The primary endpoints in these studies typically include changes from baseline in the mean number of micturitions and incontinence episodes per 24 hours.[20][21]

Summary of Phase III Clinical Trial Data for Mirabegron (50 mg)

| Efficacy Endpoint | Placebo (Adjusted Mean Change) | Mirabegron 50 mg (Adjusted Mean Change) | p-value |

| Micturitions / 24 hours | -1.1 | -1.8 | <0.001 |

| Incontinence episodes / 24 hours | -1.1 | -1.6 | <0.001 |

| Mean Volume Voided (mL) | +10.1 | +21.4 | <0.001 |

Data represents pooled analysis from 12-week, randomized, placebo-controlled studies.[22]

Conclusion

2-(4-Aminophenyl)ethylamine is a cornerstone intermediate in the synthesis of the clinically significant drug, Mirabegron. The protocols and data presented herein provide a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics targeting the β3-adrenergic receptor and other G-protein coupled receptors. The detailed methodologies for synthesis, radioligand binding, and functional cAMP assays offer a robust framework for the evaluation of new chemical entities derived from this versatile scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents [patents.google.com]

- 7. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Radioligand binding assay [bio-protocol.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cAMP-Glo™ Assay [promega.sg]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. m.youtube.com [m.youtube.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Mirabegron in overactive bladder: a review of efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of mirabegron extended-release on the treatment of overactive bladder with urge urinary incontinence, urgency, and frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

Applications of 4-(2-Aminoethyl)aniline in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)aniline is a versatile bifunctional monomer that holds significant promise in the field of polymer chemistry. Its unique structure, featuring both a primary aliphatic amine and a primary aromatic amine, allows for its incorporation into a variety of polymer architectures, including polyamides, polyimides, and functionalized polyanilines. This dual functionality enables the synthesis of polymers with tailored properties, such as enhanced solubility, improved processability, and the introduction of reactive sites for further modification. These characteristics make polymers derived from 4-(2-Aminoethyl)aniline attractive candidates for a range of applications, from advanced materials to biomedical uses like drug delivery and the creation of biocompatible scaffolds.[1][2][3]

This document provides detailed application notes, experimental protocols, and characterization data for the use of 4-(2-Aminoethyl)aniline in polymer synthesis.

Application Notes

The primary applications of 4-(2-Aminoethyl)aniline in polymer chemistry stem from its ability to act as a monomer in polycondensation reactions and as a modifying agent for existing polymers.

-